2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of compounds related to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have been analyzed to understand their conformation and molecular interactions. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and related compounds reveal a folded conformation around the methylene C atom of the thioacetamide bridge. These structures demonstrate intramolecular hydrogen bonding, stabilizing their folded conformations and offering insights into the molecular basis of their biological activities (Subasri et al., 2016).
Synthetic Routes to Pyrimidine Derivatives
Research has developed synthetic routes to various pyrimidine derivatives, highlighting the chemical versatility of compounds similar to this compound. For example, a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters provides a foundation for further chemical modifications, potentially leading to new therapeutics or research tools (Brown & Waring, 1977).
Antitumor Activity
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives exemplify the potential medical applications of pyrimidine-based compounds. Studies on these compounds show potent anticancer activity against several human cancer cell lines, suggesting that modifications of the pyrimidine core, as seen in this compound, could lead to effective anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Antitubercular Activities
The exploration of novel pyrimidine derivatives for antimicrobial and antitubercular activities underscores the importance of this class of compounds in developing new therapies against infectious diseases. Certain pyrimidine-azitidinone analogues, for instance, have shown promising antimicrobial and antitubercular activities, demonstrating the therapeutic potential of structurally complex pyrimidine derivatives (Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4OS/c1-12-24-16(15-7-2-3-8-23-15)10-18(25-12)28-11-17(27)26-14-6-4-5-13(9-14)19(20,21)22/h2-10H,11H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLLSGDNAGKJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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